5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole
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Overview
Description
5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a dichlorophenyl group and a phenyl group attached to the thiadiazole ring
Mechanism of Action
Target of action
Compounds containing a thiadiazole moiety are known to have a wide range of biological activities . They can interact with various biological targets, but without specific studies on “5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole”, it’s hard to identify its primary targets.
Mode of action
The mode of action of “this compound” would depend on its specific targets. Thiadiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical pathways
Without specific information, it’s difficult to say which biochemical pathways “this compound” might affect. Thiadiazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl moiety.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: A structurally related compound with similar biological activities.
5-({2-[(2,5-Dichlorophenyl)sulfanyl]ethyl}sulfanyl)-4H-1,2,4-triazol-3-ylamine: Another compound with a thiadiazole ring and dichlorophenyl group.
Uniqueness
5-[(3,4-Dichlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)sulfanyl-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2S2/c15-11-7-6-10(8-12(11)16)19-14-13(17-18-20-14)9-4-2-1-3-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBXLBUKFQKCIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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